3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide
Description
3-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (Br) at position 3, fluorine (F) at position 4, and a dimethylsulfonamide group (-N,N-dimethyl-SO₂) at position 1. The molecular formula is C₈H₁₀BrFNO₂S, with a calculated molecular weight of 283.14 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of bromine (electron-withdrawing, sterically bulky) and fluorine (strong electron-withdrawing, meta-directing), which modulate reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIQIHHUAPFUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 3-bromo-4-fluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonyl chlorides and dimethylamine under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : Bromine and fluorine synergistically deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. This is distinct from -CF₃ or -NH₂ analogs, which alter regioselectivity .
- Biological Activity : Halogenated sulfonamides show superior antimicrobial activity compared to hydroxylated analogs, likely due to reduced metabolism and enhanced target binding .
- Synthetic Accessibility : The target compound can be synthesized via reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with dimethylamine, mirroring methods for 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3) .
Biological Activity
3-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide features a benzene ring substituted with bromine and fluorine atoms, along with a sulfonamide functional group. This unique combination of substituents contributes to its distinctive chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₀BrFNO₂S |
| Molecular Weight | 292.15 g/mol |
| Physical State | White crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents |
Biological Activity
Research indicates that 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide exhibits significant antibacterial and antifungal properties. Notably, it has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for pharmaceutical applications.
Antibacterial Activity
- Mechanism of Action : The antibacterial properties are attributed to the compound's ability to interfere with bacterial cell wall synthesis and function. It forms hydrogen bonds and van der Waals interactions with bacterial proteins, disrupting their normal activity.
- Case Studies :
- A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.
- Comparative studies with other sulfonamides showed that 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide had superior activity against resistant strains.
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.
Synthesis and Preparation
The synthesis of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves:
- Sulfonation : The initial step involves sulfonating 3-bromo-4-fluoroaniline using sulfonyl chlorides.
- N,N-Dimethylation : Subsequent N,N-dimethylation is performed using dimethylamine under controlled conditions to yield the final product.
Comparative Analysis
To understand the uniqueness of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromomethyl-N,N-dimethylbenzenesulfonamide | Lacks fluorine; retains sulfonamide structure | Moderate antibacterial activity |
| 3-Bromo-4-chloro-N,N-dimethylbenzenesulfonamide | Contains chlorine instead of fluorine | Lower antifungal activity compared to target compound |
| 3-Bromo-4-fluoro-N,N-diethylbenzenesulfonamide | Diethyl instead of dimethyl groups | Similar antibacterial effects but less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
